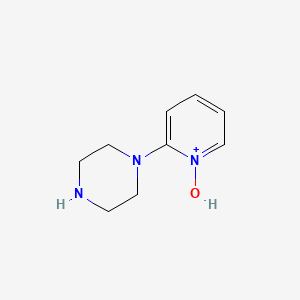
1-(1,3-Thiazol-2-ylmethyl)piperidin-1-ium-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-Thiazol-2-ylmethyl)piperidin-1-ium-4-carboxylate is a compound that features a thiazole ring and a piperidine ring. Thiazoles are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor properties . Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drug classes and their role in designing biologically active compounds .
Méthodes De Préparation
The synthesis of 1-(1,3-Thiazol-2-ylmethyl)piperidin-1-ium-4-carboxylate typically involves the formation of the thiazole and piperidine rings followed by their coupling. Thiazole rings can be synthesized through cyclization reactions involving α-haloketones and thioureas . Piperidine derivatives are often synthesized via hydrogenation, cyclization, cycloaddition, annulation, and amination reactions . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Analyse Des Réactions Chimiques
1-(1,3-Thiazol-2-ylmethyl)piperidin-1-ium-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and piperidine rings. Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(1,3-Thiazol-2-ylmethyl)piperidin-1-ium-4-carboxylate has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(1,3-Thiazol-2-ylmethyl)piperidin-1-ium-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and stability. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
1-(1,3-Thiazol-2-ylmethyl)piperidin-1-ium-4-carboxylate can be compared with other thiazole and piperidine derivatives:
Thiazole derivatives: Similar compounds include thiamine (Vitamin B1) and various antimicrobial agents.
Piperidine derivatives: Similar compounds include piperidine-based drugs used in treating neurological disorders and pain management. The uniqueness of this compound lies in its combined thiazole and piperidine structure, which can offer a broader range of biological activities and applications.
Propriétés
IUPAC Name |
1-(1,3-thiazol-2-ylmethyl)piperidin-1-ium-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c13-10(14)8-1-4-12(5-2-8)7-9-11-3-6-15-9/h3,6,8H,1-2,4-5,7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVSCRPAAJIAFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[NH+](CCC1C(=O)[O-])CC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-{[(2-Methoxyphenyl)amino]methyl}benzoic acid](/img/structure/B7847702.png)



